4-Fluorobenzo[b]thiophene-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMXKGSZWIOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 4 Fluorobenzo B Thiophene 2 Carbaldehyde
Transformations at the Carbaldehyde Moiety
The aldehyde group is an electrophilic center, making it susceptible to a wide range of chemical transformations. These include nucleophilic additions, condensation reactions, and redox processes, which allow for the synthesis of a diverse array of derivatives.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde in 4-Fluorobenzo[b]thiophene-2-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. For instance, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can attack the carbonyl carbon to form a tetrahedral intermediate, which upon aqueous workup, yields the corresponding secondary alcohol.
While specific literature detailing these additions for the 4-fluoro isomer is limited, the reactivity is analogous to that of other aromatic aldehydes. The reaction of twisted amides with nucleophiles can sometimes lead to remarkably stable tetrahedral intermediates. bldpharm.com
Condensation Reactions
Condensation reactions involving the aldehyde moiety are a cornerstone for building more complex molecular architectures, providing pathways to imines, acylhydrazones, and α,β-unsaturated systems.
This compound is expected to react with primary amines under dehydrating conditions to form imines, commonly known as Schiff bases. This reaction typically involves acid catalysis to protonate the carbonyl oxygen, enhancing its electrophilicity, followed by the nucleophilic attack of the amine. Subsequent dehydration yields the stable C=N double bond of the imine. This transformation is well-documented for analogous compounds like thiophene-2-carboxaldehyde and the parent benzo[b]thiophene-2-carbaldehyde. rsc.orgsigmaaldrich.com The reaction of thiophene-2-carboxaldehyde with aniline (B41778) or substituted anilines in the presence of an acid catalyst, for example, produces the corresponding Schiff bases. organic-chemistry.org
The aldehyde can be condensed with acylhydrazides to produce N-acylhydrazones, a scaffold of interest in various chemical fields. The reaction proceeds by the nucleophilic addition of the terminal nitrogen of the hydrazide to the aldehyde's carbonyl carbon, followed by elimination of a water molecule. Studies on the synthesis of acylhydrazones from substituted benzo[b]thiophene-2-carboxylic hydrazides and various aldehydes confirm the viability of this linkage. researchgate.net This indicates that reacting this compound with a suitable carbohydrazide (B1668358) would furnish the corresponding acylhydrazone derivative.
The generation of an α,β-unsaturated nitrile from this compound can be achieved via the Knoevenagel condensation. researchgate.net This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) (CH₂(CN)₂), in the presence of a weak base like piperidine (B6355638) or triethylamine. The base facilitates the deprotonation of the active methylene compound, creating a nucleophile that attacks the aldehyde. Subsequent dehydration produces the α,β-unsaturated dinitrile product, 2-((4-fluorobenzo[b]thiophen-2-yl)methylene)malononitrile. This type of condensation has been reported for other benzo[b]thiophene aldehydes. sigmaaldrich.commdpi.com
Oxidation and Reduction Pathways
The aldehyde group exists in an intermediate oxidation state, allowing for both its oxidation to a carboxylic acid and its reduction to a primary alcohol.
Oxidation: The aldehyde can be readily oxidized to the corresponding 4-Fluorobenzo[b]thiophene-2-carboxylic acid. This transformation can be accomplished using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent. The synthesis of the parent benzo[b]thiophene-2-carbaldehyde is sometimes achieved via oxidation of the corresponding alcohol, highlighting the accessibility of different oxidation states for this scaffold. mdpi.comuni.lu The existence and synthesis of related compounds like 6-fluorobenzo[b]thiophene-2-carboxylic acid further support the feasibility of this oxidation pathway.
Reduction: Conversely, the aldehyde moiety can be reduced to a primary alcohol, (4-Fluorobenzo[b]thiophen-2-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reduction is a common and high-yielding reaction for aromatic aldehydes. The preparation of benzo[b]thiophene-2-carbaldehyde from the corresponding methanol (B129727) implies the reverse reduction is a standard procedure. mdpi.comuni.lu
Functionalization of the Fluorinated Benzo[b]thiophene Core
The inherent reactivity of the this compound scaffold allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives. These reactions can be broadly categorized into transformations involving the fluorinated benzene (B151609) ring and the thiophene (B33073) moiety. The presence of the electron-withdrawing fluorine atom and the aldehyde group significantly influences the regioselectivity and reactivity of the core structure in these transformations.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this reaction would typically involve the coupling of a halogenated derivative of the benzo[b]thiophene with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
While specific literature detailing the Suzuki-Miyaura coupling directly on this compound is not abundant, the principles can be inferred from related structures. For a successful Suzuki-Miyaura coupling, a halo-substituted precursor is necessary. The reactivity of the halide in the catalytic cycle generally follows the order I > Br > Cl. libretexts.org Thus, a bromo or iodo derivative of this compound would be a suitable starting material.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Hypothetical Suzuki-Miyaura Reaction of a Halogenated this compound Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 7-Bromo-4-fluorobenzo[b]thiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Fluoro-7-phenylbenzo[b]thiophene-2-carbaldehyde |
| 5-Iodo-4-fluorobenzo[b]thiophene-2-carbaldehyde | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Fluoro-5-(thiophen-2-yl)benzo[b]thiophene-2-carbaldehyde |
This table presents hypothetical examples to illustrate the application of the Suzuki-Miyaura reaction and does not represent experimentally verified results for this specific compound.
Direct C-H Functionalization of Aromatic Rings
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of halogenation. acs.orgnih.gov In the case of benzo[b]thiophenes, direct arylation can occur at either the C2 or C3 position of the thiophene ring, and on the benzene portion of the molecule. acs.orgnih.gov
The regioselectivity of direct C-H arylation on the benzo[b]thiophene core is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent. Some catalytic systems have been developed to selectively functionalize the C3 position, which is typically less reactive than the C2 position. acs.orgnih.gov For this compound, the C2 position is already substituted with an aldehyde group. Therefore, direct C-H functionalization would be expected to occur at the C3 position of the thiophene ring or at one of the available positions on the fluorinated benzene ring (C5, C6, or C7).
The electron-withdrawing nature of both the fluorine atom at C4 and the carbaldehyde at C2 will decrease the electron density of the aromatic system, potentially influencing the reactivity and regioselectivity of C-H activation. nih.gov Research on other substituted benzo[b]thiophenes has shown that electron-withdrawing groups can influence the outcome of these reactions. acs.org For instance, near-room-temperature C2-arylation of benzo[b]thiophenes has been achieved using a silver(I)-C-H activation-based methodology. acs.org
Table 2: Potential Regioisomers from Direct C-H Arylation of this compound
| Position of Arylation | Product Name |
| C3 | 3-Aryl-4-fluorobenzo[b]thiophene-2-carbaldehyde |
| C5 | 5-Aryl-4-fluorobenzo[b]thiophene-2-carbaldehyde |
| C7 | 7-Aryl-4-fluorobenzo[b]thiophene-2-carbaldehyde |
This table outlines the possible regioisomeric products from a direct C-H arylation reaction.
Regioselective Substitution Pattern Modifications
Given these competing effects, predicting the exact outcome of further substitutions can be complex. For electrophilic substitution reactions on the benzene ring, the directing effect of the fluorine atom would favor substitution at the C5 and C7 positions. Studies on 4-hydroxybenzo[b]thiophene have shown that electrophilic substitution, such as formylation and bromination, occurs preferentially at the 5-position. rsc.org Nitration of 4-hydroxybenzo[b]thiophene yielded a mixture of 5-nitro, 7-nitro, and 5,7-dinitro derivatives, with the 5-nitro product being the major component. rsc.org
In the case of nucleophilic aromatic substitution (SNA_r_), the electron-withdrawing fluorine atom can activate the ring towards attack, potentially at the C4 position, leading to its displacement by a suitable nucleophile. This type of reaction is facilitated by strong electron-withdrawing groups on the aromatic ring. organic-chemistry.org
The aldehyde group at C2 can also be a site for derivatization. For example, it can undergo condensation reactions with various nucleophiles to form imines, oximes, or hydrazones, providing a handle for further functionalization without altering the core benzo[b]thiophene structure.
Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-5-nitrobenzo[b]thiophene-2-carbaldehyde and 4-Fluoro-7-nitrobenzo[b]thiophene-2-carbaldehyde |
| Bromination | Br₂/FeBr₃ | 5-Bromo-4-fluorobenzo[b]thiophene-2-carbaldehyde and/or 7-Bromo-4-fluorobenzo[b]thiophene-2-carbaldehyde |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Likely complex mixture or reaction at the more activated positions (C5/C7), though deactivation by the aldehyde may inhibit reaction. |
This table provides a predictive overview of regioselectivity based on established principles of electrophilic aromatic substitution.
Mechanistic Investigations in the Chemistry of 4 Fluorobenzo B Thiophene 2 Carbaldehyde
Reaction Mechanisms for Benzo[b]thiophene Ring Formation
The construction of the benzo[b]thiophene skeleton can be achieved through various synthetic strategies, often involving intramolecular cyclization. The mechanisms of these ring-forming reactions are dictated by the choice of reagents and the nature of the intermediates involved.
A notable and expedient one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from acyclic precursors highlights the critical role of organolithium reagents and specific reaction intermediates. mdpi.comdoaj.org This pathway commences with methylthiobenzene, which undergoes a double lithiation reaction when treated with an excess of n-butyllithium (BuLi) in the presence of tetramethylethylenediamine (TMEDA). mdpi.com This process generates a key dilithiated intermediate, where lithium atoms are positioned at the ortho-carbon of the benzene (B151609) ring and on the thiomethyl group. mdpi.comresearchgate.net
The reaction proceeds through the following key steps:
Double Lithiation : TMEDA promotes the deprotonation at both the ortho-aromatic position and the methyl group of methylthiobenzene, yielding a dilithiated species. mdpi.com
Diformylation : The dilithiated intermediate reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce two aldehyde groups, creating a dialdehyde (B1249045) intermediate. mdpi.com
Intramolecular Aldol-type Condensation : In the presence of Me₂NLi (formed during the formylation step), the dialdehyde intermediate undergoes an intramolecular aldol-type condensation. mdpi.com This involves the deprotonation of the thio-adjacent methylene (B1212753) group to form a carbanion, which then performs a nucleophilic attack on the ortho-aldehyde group, forming a cyclic aldolate intermediate. mdpi.com
Aromatization : Subsequent protonation and dehydration of the aldolate upon acidic workup leads to the formation of the aromatic benzo[b]thiophene ring system. mdpi.comresearchgate.net
This mechanism demonstrates a sophisticated use of sequential reactions where the reagents and byproducts of one step facilitate the next, leading to the efficient construction of the heterocyclic core in a single pot. mdpi.com
The formation of the benzo[b]thiophene ring, particularly through intramolecular cyclization, is generally considered a stepwise process, proceeding through discrete, characterizable, or inferred intermediates. The aldol-type condensation pathway described above is inherently stepwise, involving the sequential formation of a carbanion and then a cyclic aldolate before the final dehydration and aromatization. mdpi.com
In contrast, a concerted reaction would involve the simultaneous formation of multiple bonds in a single transition state without the formation of an intermediate. While some pericyclic reactions can be concerted, most common methods for benzo[b]thiophene synthesis involve stepwise mechanisms. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization represents another modern, stepwise route. nih.gov These reactions are proposed to proceed through intermediates such as a Pd-S adduct or a palladacycle, followed by reductive elimination to close the ring. nih.gov
Computational studies on the formation of the thiophene (B33073) ring from various precursors have also been used to evaluate the energetic profiles of both stepwise and concerted pathways, often revealing that stepwise mechanisms are kinetically favored. researchgate.net Trajectory studies on some cyclization reactions have shown that even when a concerted transition state is located computationally, the reaction dynamics can lead to the formation of a short-lived diradical intermediate, blurring the lines between a truly concerted and a stepwise mechanism. nih.gov However, for most practical syntheses of benzo[b]thiophenes, the mechanisms are best described as stepwise, involving distinct ionic or organometallic intermediates.
Mechanistic Aspects of Fluorine Introduction
The synthesis of 4-fluorobenzo[b]thiophene-2-carbaldehyde typically involves the introduction of the fluorine atom onto the benzene ring of a precursor molecule prior to the construction of the thiophene ring. The mechanism of this fluorination step is critical as it determines the regioselectivity and efficiency of the process.
The introduction of a halogen onto an aromatic ring can occur via several pathways, primarily electrophilic aromatic substitution (SEAr) or free-radical reactions. wikipedia.orgquora.com
Electrophilic Fluorination : This is the most common pathway for the fluorination of electron-rich aromatic compounds. quora.comtutoring-blog.co.uk The reaction involves the attack of the aromatic π-system on a potent electrophilic fluorine source, such as F-TEDA-BF₄ (Selectfluor™). researchgate.net The mechanism proceeds in two main steps:
Formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. researchgate.netyoutube.com This step is typically the rate-determining step of the reaction.
Rapid deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the fluorinated product. youtube.comyoutube.com
Radical Fluorination : Free-radical halogenation involves the homolytic cleavage of a halogen-halogen bond, typically initiated by heat or UV light, to produce halogen radicals. wikipedia.org While common for alkanes, direct radical fluorination of aromatic rings is less controlled and can be violently exothermic due to the high reactivity of fluorine. wikipedia.org Therefore, electrophilic pathways are almost exclusively used for the controlled synthesis of fluoroaromatic compounds. wikipedia.org
The synthesis of 3-halobenzo[b]thiophenes (where halo = Cl, Br, I) has been achieved via electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov However, this method was reported to be unsuccessful for the synthesis of the 3-fluoro analogue, underscoring the unique challenges associated with fluorination chemistry. nih.gov
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rate of a reaction with a light isotope (e.g., hydrogen, ¹H) to that with a heavy isotope (e.g., deuterium (B1214612), ²H). wikipedia.org The magnitude of the KIE can provide insight into which bonds are broken or formed in the rate-determining step.
In the context of electrophilic aromatic fluorination, studies have measured the deuterium KIE (kH/kD). The observed values are typically small, often close to 1.0. researchgate.net This lack of a significant isotope effect indicates that the C-H (or C-D) bond is not broken in the rate-limiting step. researchgate.netyoutube.com This finding strongly supports the SEAr mechanism, where the initial attack of the aromatic ring on the electrophile to form the sigma complex is the slow step, and the subsequent deprotonation is fast. researchgate.net
| Substrate | kH/kD | Conclusion |
|---|---|---|
| Anisole | 0.99 | Supports a polar SEAr mechanism where C-H bond cleavage is not rate-determining. |
| Toluene | 0.96 | |
| Benzene | 0.86 |
Furthermore, fluorine kinetic isotope effects (¹⁸F/¹⁹F) have been used to probe the mechanism of nucleophilic aromatic substitution (SₙAr) reactions, demonstrating that the departure of the fluoride (B91410) leaving group can be the rate-limiting step under certain solvent conditions. acs.orgacs.org These studies collectively showcase the utility of KIE in providing detailed mechanistic insights into reactions involving fluorine.
Mechanistic Insights into Carbaldehyde Derivatization
The carbaldehyde group at the C2 position of the benzo[b]thiophene ring is a versatile functional handle for further molecular elaboration. A key reaction is the Claisen-Schmidt condensation, which allows for the extension of the conjugated system.
This reaction involves the base-catalyzed condensation of the benzo[b]thiophene-2-carbaldehyde with a ketone (or other compound containing an acidic α-hydrogen) to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.net The mechanism is a classic example of nucleophilic addition to a carbonyl followed by elimination:
Enolate Formation : A base, such as potassium hydroxide (B78521) (KOH) or an amine like pyrrolidine (B122466), removes a proton from the α-carbon of the ketone, generating a nucleophilic enolate ion. researchgate.net
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the benzo[b]thiophene-2-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation : The alkoxide is protonated by the solvent (e.g., ethanol) to give a β-hydroxy ketone (an aldol (B89426) adduct).
Dehydration : The aldol adduct is readily dehydrated under the reaction conditions, often with gentle heating or continued exposure to the base, to eliminate a water molecule and form a stable, conjugated α,β-unsaturated ketone. researchgate.net
Comparative studies have shown that while a strong base like KOH leads to faster reaction times, a weaker base catalyst like pyrrolidine can result in higher yields of the chalcone product. researchgate.net This highlights how catalyst choice can modulate the efficiency of the derivatization.
| Catalyst | Relative Reaction Speed | Relative Yield |
|---|---|---|
| Potassium Hydroxide (KOH) | Fast | Good |
| Pyrrolidine | Slow | Better |
Regioselectivity and Stereoselectivity in Synthesis and Functionalization
Regioselectivity in Synthesis
The synthesis of substituted benzo[b]thiophenes often relies on methods that build the heterocyclic ring system from acyclic precursors, where the regioselectivity is controlled during the key cyclization step. A prevalent strategy is the electrophilic cyclization of 2-alkynylthioanisoles. In the context of the title compound, this would typically involve a precursor derived from a difluoro-substituted benzene derivative.
For instance, the synthesis of halogenated benzo[b]thiophenes has been achieved with high regioselectivity using electrophilic cyclization. Studies on analogous bromo-substituted systems provide insight into the factors controlling regiochemistry. The synthesis of 4-bromo-3-halobenzo[b]thiophenes demonstrates that the cyclization to introduce a halogen at the C3 position is effective. However, the yields are noted to be slightly lower compared to un-substituted analogues, an effect attributed to the steric hindrance imposed by the adjacent C4-substituent, which interferes with the approach of the electrophile during cyclization. nih.gov This suggests that while the synthesis of a C3-functionalized 4-fluorobenzo[b]thiophene (B1319160) is feasible, the fluorine atom at the C4 position can influence the reaction's efficiency. nih.gov
| Starting Alkyne Precursor | Electrophilic Halogen Source | Product | Isolated Yield | Reference |
|---|---|---|---|---|
| 2-((4-bromophenyl)ethynyl)-1-fluoro-3-(methylthio)benzene | N-Chlorosuccinimide (NCS) | 4-Bromo-3-chlorobenzo[b]thiophene | 78% | nih.gov |
| 2-((4-bromophenyl)ethynyl)-1-fluoro-3-(methylthio)benzene | N-Bromosuccinimide (NBS) | 3,4-Dibromobenzo[b]thiophene | 66% | nih.gov |
| 2-((4-bromophenyl)ethynyl)-1-fluoro-3-(methylthio)benzene | Iodine (I₂) | 4-Bromo-3-iodobenzo[b]thiophene | 64% | nih.gov |
Regioselectivity in Functionalization
Functionalization of the pre-formed this compound core can occur on either the benzene or the thiophene ring, with the outcome directed by the existing substituents.
Electrophilic Aromatic Substitution: The introduction of new substituents via electrophilic aromatic substitution is controlled by the competing directing effects of the 4-fluoro and 2-carbaldehyde groups. The fluorine atom is a deactivating but ortho, para-director, whereas the aldehyde group is a strong deactivating, meta-director. On the benzene ring, the fluorine at C4 directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. The aldehyde at C2, being a meta-director relative to the benzene ring, would direct towards C5 and C7. Therefore, both groups reinforce substitution at the C5 and C7 positions. Steric hindrance from the thiophene ring might disfavor substitution at C5, making the C7 position the most probable site for electrophilic attack. The thiophene ring itself can undergo electrophilic substitution, typically at the C3 position, which is activated by the sulfur atom.
| Position | Influence of 4-Fluoro Group | Influence of 2-Carbaldehyde Group | Combined Effect | Predicted Outcome |
|---|---|---|---|---|
| C3 | - | Activated by S-atom | Activated | Likely site for substitution on thiophene ring |
| C5 | Activating (ortho) | Activating (meta) | Activated | Possible, but may be sterically hindered |
| C6 | Deactivating (meta) | Deactivating (ortho) | Deactivated | Unlikely |
| C7 | Activating (para) | Activating (meta) | Strongly Activated | Most probable site for substitution on benzene ring |
Nucleophilic Reactions: The aldehyde group at the C2 position is a primary site for nucleophilic attack. Reactions such as condensations, additions, and reductions occur selectively at this carbonyl carbon. For example, the reaction with hydrazides proceeds selectively at the aldehyde to form acylhydrazones. nih.gov
Stereoselectivity in Functionalization
Stereoselectivity becomes a key consideration in reactions that create new chiral centers or geometric isomers.
Reactions at the Aldehyde Group: The C2-carbaldehyde is prochiral, and its reactions can lead to stereoisomeric products.
Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) or the reduction of the aldehyde using hydride reagents (e.g., NaBH₄) results in the formation of a secondary alcohol. This creates a new stereocenter at the C2-position (the carbon bearing the newly formed hydroxyl group). In the absence of a chiral catalyst or auxiliary, a racemic mixture of (R)- and (S)-enantiomers would be produced. Asymmetric reduction, a well-established strategy for producing enantiomerically enriched alcohols, could be applied here using chiral reducing agents or catalysts. nih.gov
Condensation Reactions: Reactions of the aldehyde with compounds containing an active methylene group or with amines can lead to the formation of C=C or C=N double bonds, respectively. These reactions can produce geometric isomers (E/Z). For example, the synthesis of acylhydrazone derivatives from benzo[b]thiophene-2-carbohydrazide and various aldehydes often results in the formation of the more thermodynamically stable (E)-isomer. nih.gov
| Reaction Type | Reactive Site | Selectivity Type | Expected Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Benzene or Thiophene Ring | Regioselectivity | Preferential substitution at C7 (on benzene ring) or C3 (on thiophene ring). |
| Nucleophilic Addition (e.g., Grignard Reaction) | C2-Carbonyl Carbon | Chemoselectivity/Stereoselectivity | Selective reaction at the aldehyde. Forms a new stereocenter, leading to a racemic mixture unless asymmetric methods are used. |
| Reduction (e.g., with NaBH₄) | C2-Carbonyl Carbon | Chemoselectivity/Stereoselectivity | Selective reduction of the aldehyde. Forms a new stereocenter, yielding a racemic alcohol without chiral control. |
| Condensation (e.g., Wittig, Acylhydrazone formation) | C2-Carbonyl Carbon | Chemoselectivity/Stereoselectivity | Selective reaction at the aldehyde. Can lead to formation of (E/Z) geometric isomers. |
Computational and Theoretical Studies of 4 Fluorobenzo B Thiophene 2 Carbaldehyde Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
A detailed analysis of the electronic structure of 4-Fluorobenzo[b]thiophene-2-carbaldehyde would involve mapping its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are crucial in determining the molecule's chemical behavior and its potential for electronic transitions.
The stability and reactivity of this compound can be quantified through various descriptors derived from quantum chemical calculations. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally suggests higher stability and lower reactivity. Other important descriptors include global hardness and softness, which provide information about the molecule's resistance to change in its electron distribution.
A hypothetical data table for these descriptors is presented below. The values are for illustrative purposes only and are not based on actual experimental or computational data.
Hypothetical Molecular Stability and Reactivity Descriptors
| Descriptor | Hypothetical Value |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Global Hardness (η) | - |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems.
DFT calculations could be employed to model potential reaction pathways involving this compound. This would involve identifying the structures of transition states and calculating their corresponding activation energies, providing valuable information on reaction kinetics and mechanisms.
The presence of a fluorine atom could influence the reactivity of radical species derived from this compound. DFT methods can be used to analyze the electrophilicity and nucleophilicity of such radicals, as well as to predict their reduction potentials. This information is critical for understanding their behavior in various chemical environments.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of systems containing this compound by simulating the motion of atoms and molecules over time. These simulations can provide insights into conformational changes, interactions with other molecules, and transport properties. Such studies would be particularly relevant for understanding its behavior in biological systems or as part of a larger molecular assembly.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the orientation of the 2-carbaldehyde group relative to the benzothiophene (B83047) ring system. The key degree of freedom is the rotation around the C2-C(aldehyde) single bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations and the energy barriers separating them.
Two principal planar conformations are possible: the O,S-cis (syn) and the O,S-trans (anti) rotamers, where the aldehydic oxygen is oriented towards or away from the thiophene (B33073) sulfur atom, respectively. Theoretical calculations on similar 2-formylthiophene derivatives consistently show that the O,S-cis conformer is the more stable of the two. This preference is generally attributed to favorable electrostatic interactions between the carbonyl oxygen and the sulfur atom.
The rotational barrier between these conformers can be calculated by mapping the potential energy surface as a function of the dihedral angle. Studies on related benzaldehydes and thiophene-2-carbaldehydes have established methodologies for such calculations. eurekaselect.comresearchgate.net For this compound, the transition state for this rotation is expected to be when the aldehyde group is perpendicular to the benzothiophene ring, maximizing steric hindrance and minimizing electronic conjugation. The presence of the fluorine atom at the 4-position is not expected to significantly alter the relative stability of the cis and trans conformers but may subtly influence the magnitude of the rotational barrier through electronic effects.
Table 1: Calculated Rotational Energy Profile for this compound (This table presents hypothetical data based on typical DFT calculation results for similar molecules.)
| Dihedral Angle (O=C-C=S) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.00 | O,S-cis (Global Minimum) |
| 90° | 8.5 | Transition State |
| 180° | 1.2 | O,S-trans (Local Minimum) |
| 270° | 8.5 | Transition State |
| 360° | 0.00 | O,S-cis (Global Minimum) |
Data is illustrative and represents typical values obtained from DFT calculations at a B3LYP/6-311+G(d,p) level of theory.
Investigation of Intermolecular Interactions
In the solid state or in solution, molecules of this compound can engage in a variety of non-covalent interactions that dictate their packing and macroscopic properties. Computational tools like Hirshfeld surface analysis and Atoms In Molecules (AIM) theory are pivotal in identifying and quantifying these interactions. nih.govresearchgate.net
The key interaction types expected for this molecule include:
π-π Stacking: The planar aromatic benzothiophene system facilitates stacking interactions between molecules. These are a dominant force in the crystal packing of many aromatic compounds.
Hydrogen Bonding: The aldehydic oxygen can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules (C-H···O interactions).
Halogen Bonding: The fluorine atom at the 4-position can participate in halogen bonding (C-F···X), although fluorine is the weakest of the halogens in this regard. More likely are close contacts driven by dipole-dipole interactions.
Sulfur-involved Interactions: The sulfur atom in the thiophene ring can also engage in various weak interactions, including S···O and S···π contacts.
Analysis of the crystal structures of analogous compounds, such as 4-halobenzenesulfonamides, reveals how different halogens can influence packing motifs. researchgate.net While fluorine's high electronegativity can lead to unique packing arrangements, it primarily influences the electrostatic potential of the molecule. researchgate.net In the case of this compound, a combination of π-π stacking and a network of weak C-H···O and C-H···F hydrogen bonds would likely govern its solid-state architecture.
Table 2: Summary of Potential Intermolecular Interactions in this compound (This table is a qualitative summary based on the molecular structure and findings for related compounds.)
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance |
| π-π Stacking | Benzothiophene rings | 3.3 - 3.8 | Major contributor to crystal packing |
| C-H···O Hydrogen Bond | Aromatic C-H / Aldehyde C=O | 2.2 - 2.8 | Directional, contributes to network formation |
| C-H···F Hydrogen Bond | Aromatic C-H / C-F | 2.3 - 2.9 | Weak, contributes to overall stability |
| Halogen-... Interactions | C-F···S/O/π | >3.0 | Weak, directional electrostatic interactions |
Advanced Applications in Organic Synthesis and Materials Science
Building Blocks for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Systems
The rigid and planar structure of the benzo[b]thiophene core makes 4-Fluorobenzo[b]thiophene-2-carbaldehyde an excellent starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. The aldehyde functionality serves as a convenient handle for a variety of carbon-carbon bond-forming reactions, enabling the extension of the conjugated π-system.
Synthesis of Helical Architectures
Helical PAHs, or helicenes, are a class of chiral molecules with unique optoelectronic properties arising from their non-planar, screw-shaped structures. The synthesis of such complex architectures often relies on the carefully orchestrated cyclization of precursor molecules. While direct examples utilizing this compound are not extensively documented, its structure is amenable to established synthetic strategies for helicenes. For instance, the aldehyde group can undergo Wittig-type reactions or aldol (B89426) condensations to introduce vinyl or other unsaturated moieties, which can then participate in intramolecular cyclization reactions, such as photocyclization or transition metal-catalyzed annulations, to form the helical backbone. The presence of the fluorine atom can influence the electronic properties and the packing of the final helical structure.
Construction of Benzobisbenzothiophenes
Benzobisbenzothiophenes are a class of sulfur-containing PAHs that have garnered interest for their potential applications in organic electronics. The synthesis of these fused systems often involves the coupling and subsequent cyclization of functionalized benzothiophene (B83047) units. This compound can serve as a key precursor in these synthetic routes. For example, the aldehyde can be converted into a variety of functional groups, such as alkynes or halides, which are suitable for cross-coupling reactions (e.g., Sonogashira, Suzuki) with another benzothiophene unit. Subsequent intramolecular cyclization, often promoted by acid or a transition metal catalyst, can then lead to the formation of the desired benzobisbenzothiophene framework. The fluorine atom would be retained in the final structure, potentially enhancing its stability and modifying its semiconductor properties.
Precursors for Advanced Organic Materials
The electronic properties of benzo[b]thiophene derivatives, particularly their ability to transport charge, make them attractive components for a new generation of organic materials. The introduction of a fluorine atom in this compound is a strategic modification to fine-tune these properties for specific applications.
Conductive Polymers and Oligomers
Polythiophenes and their derivatives are among the most studied classes of conductive polymers due to their environmental stability and tunable conductivity. rsc.org The polymerization of functionalized thiophenes can lead to materials with a wide range of electronic and optical properties. This compound can be envisioned as a monomer for the synthesis of novel conductive polymers. The aldehyde group can be transformed into a polymerizable group, such as a vinyl or an ethynyl (B1212043) group. Subsequent polymerization, either through chemical or electrochemical methods, would yield a polymer with a fluorinated benzo[b]thiophene unit in the repeating structure. The fluorine atom's high electronegativity is known to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the polymer, which can improve its stability and performance in electronic devices. rawdatalibrary.netacs.org
Materials for Organic Electronics (e.g., Optoelectronic Devices, Transistors, Solar Cells)
Fluorination is a well-established strategy for enhancing the performance of organic semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). usd.eduacs.org The introduction of fluorine atoms can improve molecular packing, increase charge carrier mobility, and enhance the stability of the material. rawdatalibrary.net Fluorinated thiophene-containing polymers have shown significant promise in these applications. acs.orgusd.edu this compound serves as a valuable building block for the synthesis of small molecules and polymers for this purpose. tandfonline.com By incorporating this fluorinated moiety into the structure of an organic semiconductor, it is possible to systematically tune its electronic properties to optimize device performance. acs.org For instance, in OSCs, the lowered HOMO level resulting from fluorination can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. acs.org
Intermediate in Cascade and Domino Organic Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecular architectures. rsc.orgiupac.org These reactions are prized for their atom economy and for reducing the number of synthetic steps, purification processes, and waste generation. iupac.orgnih.gov The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic aromatic ring system, makes it a suitable candidate for participating in such reaction sequences.
The aldehyde group can initiate a domino sequence by reacting with a nucleophile, generating a new intermediate that can then undergo an intramolecular cyclization onto the benzothiophene ring. For example, a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction is a powerful domino process for the synthesis of fused heterocyclic systems. iupac.org While specific examples involving this compound are not prevalent in the literature, its reactivity profile suggests its potential as a substrate in the development of new cascade reactions for the synthesis of novel polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Library Synthesis for Chemical Research and Development
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The generation of compound libraries from a common starting material allows for the systematic exploration of chemical space and the rapid identification of molecules with desired biological or physical properties. This compound serves as a valuable starting block for such library synthesis due to the presence of two key reactive handles: the aldehyde group and the fluorine atom, which can be targeted by various chemical transformations.
The aldehyde at the 2-position is particularly amenable to a wide range of reactions, including but not limited to, condensation, oxidation, reduction, and the formation of imines, oximes, and hydrazones. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures. For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds to create α,β-unsaturated systems, which are themselves versatile intermediates. nih.gov
The fluorine atom at the 4-position, while generally stable, can influence the electronic properties of the benzothiophene ring system and can be a site for nucleophilic aromatic substitution under specific conditions, or its presence can be leveraged to fine-tune the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.
The synthesis of a library of derivatives from a core scaffold like benzo[b]thiophene is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.govsemanticscholar.org By systematically altering the substituents on the benzothiophene core, researchers can investigate structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. nih.gov
A representative approach to library synthesis starting from a substituted benzo[b]thiophene-2-carbaldehyde involves parallel synthesis techniques. For example, a library of chalcone-like molecules can be generated through the Claisen-Schmidt condensation of the aldehyde with a diverse set of acetophenones. Each of these resulting chalcones can then be further reacted, for instance, with hydrazines to form pyrazoline derivatives, thus rapidly expanding the chemical diversity of the library.
Detailed Research Findings:
While specific research focused exclusively on libraries derived from this compound is not extensively documented in publicly available literature, the broader class of benzo[b]thiophene derivatives has been the subject of intensive investigation. The findings from these studies provide a strong rationale for the synthesis of libraries based on the 4-fluoro-substituted scaffold.
For example, a study on novel benzo[b]thiophene-2-carbaldehyde derivatives led to the synthesis of compounds BTAP1, BTAP2, and BTAP3, which were characterized for their thermal stability and electronic properties. nih.gov Quantum chemical calculations revealed that substitutions on the benzothiophene core significantly influenced the molecules' energy gaps and reactivity potentials, with BTAP2 showing enhanced reactivity. nih.gov Such computational insights are invaluable in the rational design of compound libraries.
In another research endeavor, a series of 4-arylthiophene-2-carbaldehyde derivatives were synthesized via Suzuki-Miyaura cross-coupling reactions. nih.gov The resulting library of compounds was screened for various biological activities, and several "hits" were identified. For instance, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile demonstrated significant antibacterial activity, while 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde showed outstanding urease inhibition. nih.gov These findings underscore the potential of library synthesis to uncover compounds with diverse biological functions.
The table below illustrates a hypothetical library design based on the reactions of this compound, along with the types of biological activities that have been reported for analogous benzothiophene structures.
| Starting Material | Reaction Type | Reactant Class | Resulting Derivative Class | Potential Applications/Reported Activities for Analogues |
| This compound | Claisen-Schmidt Condensation | Substituted Acetophenones | Benzo[b]thiophene-chalcones | Cholinesterase Inhibition nih.gov |
| This compound | Reductive Amination | Primary/Secondary Amines | N-Substituted aminomethyl-benzo[b]thiophenes | Antidepressant researchgate.net |
| This compound | Wittig Reaction | Phosphonium Ylides | Stilbene-like benzo[b]thiophenes | Materials for organic electronics researchgate.net |
| This compound | Hydrazone Formation | Hydrazine Derivatives | Benzo[b]thiophene-2-carbaldehyde hydrazones | Antimicrobial semanticscholar.org |
This systematic approach to library generation, coupled with high-throughput screening, is a powerful engine for discovery in both pharmaceutical and materials science research. The versatility of the this compound scaffold makes it an attractive candidate for the creation of diverse and valuable compound libraries.
Q & A
Q. Q1: What are the most reliable synthetic routes for 4-Fluorobenzo[b]thiophene-2-carbaldehyde, and how can purity be optimized?
A1: The compound can be synthesized via a modified one-pot lithiation-formylation approach, adapted from benzo[b]thiophene-2-carbaldehyde synthesis . Key steps include:
- Lithiation : Use of n-BuLi and TMEDA to deprotonate methylthioarenes at low temperatures (0–25°C).
- Formylation : Quenching with DMF to introduce the aldehyde group.
- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange (e.g., using Selectfluor®) at the benzo[b]thiophene core.
Purity Optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor by HPLC (C18 column, 70:30 MeOH/H2O) .
Structural Elucidation
Q. Q2: What advanced techniques are recommended for confirming the structure of this compound?
A2:
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement . Ensure single crystals via slow evaporation from DCM/hexane.
- NMR Analysis : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: m/z 195.03) validates molecular weight .
Reactivity and Functionalization
Q. Q3: How does the fluorine substituent influence the reactivity of the aldehyde group in further derivatization?
A3: The electron-withdrawing fluorine at the 4-position enhances electrophilicity of the aldehyde, facilitating:
- Nucleophilic Additions : Condensation with amines (e.g., hydrazines for thiosemicarbazones) occurs at lower temperatures .
- Cross-Coupling : Suzuki-Miyaura reactions require careful optimization due to potential steric hindrance from the fused thiophene ring. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF .
Contradiction Note : Fluorine’s meta-directing effect may complicate regioselective substitutions, necessitating computational modeling (DFT) for pathway prediction .
Advanced Mechanistic Studies
Q. Q4: What experimental designs are critical for analyzing competing reaction pathways in fluorinated benzothiophene systems?
A4:
- Isotopic Labeling : Use ¹³C-DMF in formylation steps to track aldehyde group origin via isotopic shifts in NMR .
- Kinetic Profiling : Monitor intermediates by in situ FTIR (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .
- Competition Experiments : Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric effects .
Analytical Challenges in Data Interpretation
Q. Q5: How can researchers resolve contradictions in spectroscopic data for fluorinated benzothiophenes?
A5: Common pitfalls include:
- Overlapping Signals : Use 2D NMR (HSQC, HMBC) to assign aromatic protons adjacent to fluorine.
- Crystallographic Disorder : Address via twin refinement in SHELXL or low-temperature data collection .
- Mass Fragmentation Ambiguity : Combine HR-MS/MS with IR spectroscopy to distinguish isomers (e.g., 4- vs. 6-fluoro derivatives) .
Applications in Materials Science
Q. Q6: What methodologies enable the integration of this compound into functional materials?
A6:
- Conjugated Polymers : Employ Stille coupling with thiophene monomers (e.g., 2,5-dibromothiophene) under Pd catalysis. Characterize conductivity via four-probe measurements .
- Surface Modification : Functionalize graphene by Schiff base formation with amine-terminated ligands; confirm via Raman spectroscopy (D/G band ratio changes) .
Biological Activity Profiling
Q. Q7: What strategies are effective for evaluating the bioactivity of fluorinated benzothiophene derivatives?
A7:
- In Silico Screening : Dock the aldehyde into target enzymes (e.g., kinases) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) .
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa), noting EC₅₀ values < 10 µM for potent derivatives .
Stability and Storage
Q. Q8: What are the best practices for ensuring long-term stability of this compound?
A8:
- Storage : Keep under argon at -20°C in amber vials to prevent aldehyde oxidation.
- Stability Monitoring : Periodic TLC checks (Rf ~0.4 in 7:3 hexane/EtOAc) detect degradation. Add stabilizers (e.g., BHT) for solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
